molecular formula C14H15F3N4O3 B11079780 N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11079780
M. Wt: 344.29 g/mol
InChI Key: FPBUFJDTLOMGGN-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound that features a unique imidazolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with an appropriate amine to form the amide linkage. The imidazolidinone ring can be introduced through cyclization reactions involving suitable precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and pyridine carboxamides, such as:

Uniqueness

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is unique due to its specific trifluoromethyl group and imidazolidinone ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15F3N4O3

Molecular Weight

344.29 g/mol

IUPAC Name

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C14H15F3N4O3/c1-8(2)7-21-11(23)13(14(15,16)17,20-12(21)24)19-10(22)9-4-3-5-18-6-9/h3-6,8H,7H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

FPBUFJDTLOMGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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